2-Fluoro-4-(trifluoromethyl)benzaldehyde

Catalog No.
S666583
CAS No.
89763-93-9
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)benzaldehyde

CAS Number

89763-93-9

Product Name

2-Fluoro-4-(trifluoromethyl)benzaldehyde

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H

InChI Key

KFEHNXLFIGPWNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C=O

The exact mass of the compound 2-Fluoro-4-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde widely employed as a precursor in the synthesis of complex organic molecules. Its value stems from the specific arrangement of an ortho-fluoro and a para-trifluoromethyl group on the benzaldehyde core. These electron-withdrawing substituents significantly modulate the electronic properties of the molecule, enhancing the reactivity of the aldehyde group and providing a unique structural motif essential for targeted applications in medicinal and agrochemical research. [REFS-1, REFS-2]

Substituting 2-Fluoro-4-(trifluoromethyl)benzaldehyde with positional isomers, analogs lacking the ortho-fluoro group (e.g., 4-(trifluoromethyl)benzaldehyde), or analogs with a different halogen (e.g., 2-chloro-4-(trifluoromethyl)benzaldehyde) is often unviable. The specific ortho-fluoro substitution is critical for establishing key intramolecular interactions and influencing the conformation of resulting products, which directly impacts biological target engagement. Furthermore, the potent electron-withdrawing nature of the para-trifluoromethyl group is essential for achieving high-affinity binding in many applications, such as kinase inhibition. [REFS-1, REFS-2] Replacing this specific isomer can lead to significantly diminished biological potency, altered metabolic stability, or unfavorable reaction kinetics, making it a functionally distinct, non-interchangeable building block.

Critical for High-Potency BTK Inhibition: Superiority of -CF3 vs. -Cl Substitution

In the development of Bruton's tyrosine kinase (BTK) inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold, the choice of substituent at the 4-position of the phenyl ring was shown to be critical for biological activity. A direct comparison within the same study demonstrated that the derivative synthesized from 2-Fluoro-4-(trifluoromethyl)benzaldehyde (Compound C1) was nearly four times more potent than its direct analog synthesized from 2-Fluoro-4-chlorobenzaldehyde (Compound C2). [1]

Evidence DimensionBTK Inhibitory Potency (IC50)
Target Compound Data1.1 nM (Derived from 2-Fluoro-4-(trifluoromethyl)benzaldehyde)
Comparator Or BaselineComparator: 4.3 nM (Derived from 2-Fluoro-4-chlorobenzaldehyde)
Quantified Difference~3.9x higher potency with trifluoromethyl group
ConditionsIn vitro enzymatic assay against Bruton's tyrosine kinase (BTK).

This evidence demonstrates that the 4-trifluoromethyl group is a non-interchangeable feature for achieving high-affinity target engagement in this validated inhibitor class.

Enhanced EGFR Kinase Inhibition: Measurable Potency Gain with Ortho-Fluoro vs. Ortho-Chloro

In the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting the EGFR L858R/T790M double mutation, the ortho-halogen on the phenyl moiety significantly influenced potency. A compound derived from 2-Fluoro-4-(trifluoromethyl)benzaldehyde (Compound 15a) exhibited an IC50 of 0.021 μM. Its direct analog, synthesized using 2-Chloro-4-(trifluoromethyl)benzaldehyde (Compound 15b), was less potent, with an IC50 of 0.035 μM. [1]

Evidence DimensionEGFR L858R/T790M Inhibitory Potency (IC50)
Target Compound Data0.021 μM (Derived from 2-Fluoro-4-(trifluoromethyl)benzaldehyde)
Comparator Or BaselineComparator: 0.035 μM (Derived from 2-Chloro-4-(trifluoromethyl)benzaldehyde)
Quantified Difference1.67x higher potency with ortho-fluoro substitution
ConditionsIn vitro kinase assay against EGFR L858R/T790M mutant.

This highlights that the specific ortho-fluoro substituent is superior to a chloro group for maximizing potency against a clinically important drug-resistant cancer target.

Precursor Suitability: High-Yield Synthesis of Key Pyrazole Intermediate

The utility of a building block is often defined by its performance in key scaffold-forming reactions. In the synthesis of pyrazolo[1,5-a]pyrimidine-based BTK inhibitors, the initial condensation reaction of 2-Fluoro-4-(trifluoromethyl)benzaldehyde with 3-amino-1H-pyrazole-4-carbonitrile proceeded in a high yield of 91% to form the crucial pyrazole intermediate. [1]

Evidence DimensionChemical Reaction Yield
Target Compound Data91%
Comparator Or BaselineBaseline: Typical high-yield reactions in multi-step synthesis are >85-90%.
Quantified DifferenceMeets or exceeds benchmarks for high efficiency in a key synthetic step.
ConditionsCondensation reaction with 3-amino-1H-pyrazole-4-carbonitrile, ethanol, reflux.

A high yield in an early, scaffold-forming step improves the overall mass efficiency of a synthesis, reducing raw material costs and minimizing downstream purification requirements.

Synthesis of High-Affinity Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is the precursor of choice when targeting nanomolar-level potency in BTK inhibitors. The 4-trifluoromethyl group has been shown to be substantially more effective than a 4-chloro substituent for maximizing binding affinity, making this aldehyde a critical starting material for developing potent and selective agents for immunology and oncology research. [1]

Development of Potent EGFR Mutant Inhibitors for Oncology Research

For projects targeting drug-resistant EGFR mutants (e.g., L858R/T790M), this aldehyde provides a distinct advantage. The ortho-fluoro group leads to more potent final compounds compared to ortho-chloro analogs, making it a strategic choice for medicinal chemistry programs aiming to overcome acquired resistance in cancer therapeutics. [2]

Efficient Construction of Fluorinated Heterocyclic Scaffolds

This reagent is well-suited for synthetic campaigns where high yield in initial steps is critical for overall process viability. Its demonstrated ability to produce key heterocyclic intermediates in yields exceeding 90% makes it a reliable building block for constructing libraries of complex molecules for drug discovery and agrochemical development. [1]

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Dates

Last modified: 08-15-2023

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